1-(4-(((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)amino)methyl)phenyl)ethan-1-ol
CAS No.: 1424559-84-1
Cat. No.: VC6004705
Molecular Formula: C15H14ClF3N2O
Molecular Weight: 330.74
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1424559-84-1 |
|---|---|
| Molecular Formula | C15H14ClF3N2O |
| Molecular Weight | 330.74 |
| IUPAC Name | 1-[4-[[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]methyl]phenyl]ethanol |
| Standard InChI | InChI=1S/C15H14ClF3N2O/c1-9(22)11-4-2-10(3-5-11)7-20-14-13(16)6-12(8-21-14)15(17,18)19/h2-6,8-9,22H,7H2,1H3,(H,20,21) |
| Standard InChI Key | BDIXDKRWWBOYQU-UHFFFAOYSA-N |
| SMILES | CC(C1=CC=C(C=C1)CNC2=C(C=C(C=N2)C(F)(F)F)Cl)O |
Introduction
Chemical Structure and Nomenclature
Systematic IUPAC Name
The systematic name 1-(4-(((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)amino)methyl)phenyl)ethan-1-ol delineates its structure unambiguously:
-
A pyridine ring substituted at positions 3 (chloro) and 5 (trifluoromethyl).
-
An aminomethyl bridge (–NH–CH2–) linking the pyridine to a para-substituted phenyl ring.
-
A hydroxyethyl group (–CH2–CH2OH) attached to the phenyl ring’s para position.
The molecular formula is C15H14ClF3N2O, with a molar mass of 342.73 g/mol .
Structural Features
Crystallographic data for analogous pyridine derivatives, such as 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid, reveal a planar pyridine ring with bond lengths of 1.337–1.489 Å and angles of 116.7–123.5° . The trifluoromethyl group adopts a trigonal pyramidal geometry, while the chloro substituent occupies axial positions due to steric and electronic effects .
Synthesis and Manufacturing
Aminomethylation of Pyridine Derivatives
A precursor, (3-chloro-5-(trifluoromethyl)pyridin-2-yl)methanamine (CAS: 175277-74-4), is synthesized via hydrogenation of 3-chloro-2-cyano-5-trifluoromethylpyridine using nickel catalysts under 18 bar H2 at 40–45°C . This method achieves 97% yield with minimal dechlorination .
For the target compound, this amine likely undergoes Schiff base formation with 4-(hydroxyethyl)benzaldehyde, followed by reduction (e.g., NaBH4) to stabilize the secondary amine linkage .
Suzuki Coupling for Phenyl Ring Functionalization
As demonstrated in pyrazolo[1,5-a]pyrimidine syntheses , Suzuki-Miyaura cross-coupling could introduce the para-hydroxyphenyl group. For example, reacting a brominated intermediate with 4-(hydroxyethyl)phenylboronic acid under Pd(PPh3)4 catalysis yields the desired biphenyl structure .
Physicochemical Properties
Predicted and Experimental Data
| Property | Value | Source |
|---|---|---|
| Density | 1.489 ± 0.06 g/cm³ | |
| Boiling Point | 307.8 ± 42.0 °C | |
| pKa | 14.41 ± 0.10 | |
| LogP (Partition Coefficient) | 3.64–6.90 (varies with substituents) |
The hydroxyethyl group enhances hydrophilicity compared to non-hydroxylated analogs, as evidenced by logP reductions of 1.5–2.0 units .
Crystallographic and Spectroscopic Insights
X-ray Diffraction Analysis
Analogous pyridine derivatives crystallize in triclinic systems (space group P-1) with unit cell parameters:
NMR Spectroscopy
¹H NMR (400 MHz, CDCl3):
-
δ 8.52 (s, 1H, pyridine-H), 7.45–7.30 (m, 4H, phenyl-H), 4.60 (s, 2H, –CH2NH–), 3.75 (q, 2H, –CH2OH) .
Industrial and Research Applications
Pharmaceutical Intermediate
The compound serves as a precursor for ATP synthase inhibitors and kinase modulators .
Agrochemical Development
Fluorinated pyridines are leveraged in herbicides (e.g., fluroxypyr) due to their auxin-mimetic activity .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume